molecular formula C35H58O9 B1667706 bafilomycine A1 CAS No. 88899-55-2

bafilomycine A1

Numéro de catalogue: B1667706
Numéro CAS: 88899-55-2
Poids moléculaire: 622.8 g/mol
Clé InChI: XDHNQDDQEHDUTM-AWBIQFRSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Autophagy Research

Bafilomycin A1 is extensively utilized to study the role of autophagy in cellular processes. It has been shown to inhibit both early and late stages of autophagy effectively:

  • Inhibition of Autophagic Flux: Research indicates that bafilomycin A1 blocks the degradation of autophagic substrates by preventing lysosomal acidification, leading to increased levels of LC3-II, a marker for autophagy .
  • Cancer Studies: In pediatric B-cell acute lymphoblastic leukemia cells, bafilomycin A1 induced apoptosis while inhibiting protective autophagy pathways, suggesting its potential as a therapeutic agent .

Cancer Therapy

Bafilomycin A1 has demonstrated significant anticancer properties across various types of cancer:

  • Colon Cancer: Studies have shown that bafilomycin A1 suppresses cell proliferation and triggers apoptosis in colon cancer cells by modulating calcium ATPase activity and disrupting calcium homeostasis .
  • Leukemia: In models of leukemia, bafilomycin A1 has been reported to inhibit cell growth and induce apoptosis in leukemic cells by activating apoptotic pathways and inhibiting cytoprotective autophagy .

Metastasis Inhibition

Research indicates that bafilomycin A1 can inhibit the metastatic potential of certain cancer cell lines. For example, it has been shown to retard growth and reduce the metastatic capabilities of specific tumor cells, highlighting its potential role in preventing cancer spread .

Case Study 1: Pediatric B-ALL Treatment

A study investigated the effects of bafilomycin A1 on pediatric B-cell acute lymphoblastic leukemia cells. The results demonstrated that low concentrations (1 nM) effectively inhibited both autophagy and induced apoptosis, leading to reduced leukemic cell viability in vitro and prolonged survival in xenograft mouse models .

Case Study 2: Colon Cancer Cell Lines

In another study focusing on human colon cancer samples, bafilomycin A1 was found to significantly increase the activity of endoplasmic reticulum calcium ATPases while decreasing plasma membrane calcium ATPase activity. This modulation was associated with reduced cell proliferation and enhanced apoptotic signaling pathways .

Data Tables

Application AreaFindingsReference
Autophagy InhibitionIncreased LC3-II levels; blocked lysosomal fusion
Cancer ProliferationInduced apoptosis in colon cancer cells
MetastasisReduced metastatic potential in specific cell lines
Pediatric LeukemiaEnhanced survival in xenograft models

Mécanisme D'action

Target of Action

Bafilomycin A1, a macrolide antibiotic derived from Streptomyces griseus , primarily targets the vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .

Mode of Action

Bafilomycin A1 acts as a specific inhibitor of V-ATPase . It binds to the V0 sector subunit c of the V-ATPase complex and inhibits H+ translocation . This action disrupts the acidification of intracellular compartments like endosomes, lysosomes, and vesicles, thereby inhibiting the function of resident hydrolases .

Biochemical Pathways

Bafilomycin A1 affects several biochemical pathways, primarily those involving autophagy and apoptosis . By inhibiting V-ATPase, Bafilomycin A1 prevents the maturation of autophagic vacuoles by inhibiting late-stage fusion between autophagosomes and lysosomes as well as lysosomal degradation . This action disrupts the autophagic flux, a process crucial for cellular homeostasis .

Pharmacokinetics

It’s known that bafilomycin a1 is supplied as a lyophilized powder and is typically used at concentrations of 10 nm-1 μm for up to 18 hours .

Result of Action

The inhibition of V-ATPase by Bafilomycin A1 leads to several molecular and cellular effects. It blocks autophagosome-lysosome fusion and inhibits acidification and protein degradation in lysosomes . This action can lead to the induction of apoptosis . Furthermore, Bafilomycin A1 has been found to increase the percentage of cells in the G0/G1 phase and decrease the percentage of cells in the S and G2/M phases of the cell cycle .

Action Environment

The action of Bafilomycin A1 can be influenced by various environmental factors. For instance, in a study on trout hepatocytes, it was found that the treatment of fasted cells with Bafilomycin A1 affected the expression of intermediary metabolism-related genes . This suggests that nutritional status can influence the compound’s action.

Analyse Biochimique

Biochemical Properties

Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . Bafilomycin A1 also targets mitochondria and induces caspase-independent apoptosis .

Cellular Effects

Bafilomycin A1 has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .

Molecular Mechanism

The molecular basis of V-ATPase inhibition by bafilomycin A1 involves six bafilomycin A1 molecules binding to the c-ring . One bafilomycin A1 molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .

Temporal Effects in Laboratory Settings

It is known that bafilomycin A1 targets both autophagy and apoptosis pathways .

Dosage Effects in Animal Models

The effects of bafilomycin A1 at different dosages in animal models have not been fully explored. It is known that bafilomycin A1 specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .

Metabolic Pathways

Bafilomycin A1 inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that bafilomycin A1 is an inhibitor of vacuolar H±ATPase .

Subcellular Localization

It is known that bafilomycin A1 inhibits the lysosomal V-ATPase to prevent its acidification .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La bafilomycine A1 est généralement isolée du bouillon de fermentation de Streptomyces griseus. Le processus implique la culture de la bactérie dans des conditions spécifiques pour produire le composé, suivie de l'extraction et de la purification à l'aide de techniques telles que l'extraction liquide-liquide et la chromatographie en contre-courant à grande vitesse .

Méthodes de production industrielle : Une stratégie efficace pour la production industrielle de la this compound implique l'utilisation d'un système de solvant triphasique (n-hexane-acétate d'éthyle-acétonitrile-eau) pour l'extraction liquide-liquide, suivie d'une chromatographie en contre-courant à grande vitesse pour la purification. Cette méthode permet d'éliminer les impuretés hydrophobes et hydrophiles, ce qui donne un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La bafilomycine A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

    Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

    Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

La this compound est largement utilisée dans la recherche scientifique en raison de sa capacité à inhiber la V-ATPase. Voici quelques-unes de ses principales applications :

5. Mécanisme d'action

La this compound exerce ses effets en inhibant spécifiquement l'enzyme V-ATPase. Cette enzyme est responsable du pompage des protons (H+) à travers les membranes cellulaires, ce qui acidifie les compartiments intracellulaires. En inhibant la V-ATPase, la this compound empêche l'acidification des lysosomes et d'autres organites, perturbant les processus cellulaires tels que l'autophagie et l'endocytose . À des concentrations plus élevées, elle affecte également les ATPases de type P, qui ont un état de transition phosphorylé .

Comparaison Avec Des Composés Similaires

La bafilomycine A1 appartient à une famille d'antibiotiques macrolides connus sous le nom de bafilomycines. Les composés similaires comprennent :

  • Bafilomycine B1
  • Bafilomycine C1
  • Bafilomycine D
  • Bafilomycine E

Ces composés partagent une structure de lactone à 16 chaînons similaire et présentent des activités biologiques comparables. La this compound est unique en raison de son inhibition puissante de la V-ATPase et de son utilisation extensive dans les applications de recherche .

Propriétés

Key on ui mechanism of action

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase).

Numéro CAS

88899-55-2

Formule moléculaire

C35H58O9

Poids moléculaire

622.8 g/mol

Nom IUPAC

16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1

Clé InChI

XDHNQDDQEHDUTM-AWBIQFRSSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

SMILES isomérique

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

SMILES canonique

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Apparence

Solid powder

Key on ui other cas no.

116764-51-3

Pictogrammes

Irritant

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bafilomycin A1;  NSC 381866;  NSC-381866;  NSC381866.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bafilomycin A1
Reactant of Route 2
bafilomycin A1
Reactant of Route 3
bafilomycin A1
Reactant of Route 4
bafilomycin A1
Reactant of Route 5
bafilomycin A1
Reactant of Route 6
bafilomycin A1
Customer
Q & A

Q1: What is the primary target of bafilomycin A1?

A1: Bafilomycin A1 is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.

Q2: How does bafilomycin A1 interact with its target?

A2: Bafilomycin A1 binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.

Q3: What are the downstream effects of bafilomycin A1 treatment on cells?

A3: By inhibiting V-ATPase activity, bafilomycin A1 disrupts numerous cellular processes reliant on proper organelle acidification, including:

  • Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
  • Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
  • Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
  • Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
  • Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].

Q4: What is the molecular formula and weight of bafilomycin A1?

A4: The molecular formula of bafilomycin A1 is C35H58O9, and its molecular weight is 622.8 g/mol.

Q5: Is there any spectroscopic data available for bafilomycin A1?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of bafilomycin A1 [].

Q6: What is known about the ADME properties of bafilomycin A1?

A6: The current research primarily focuses on bafilomycin A1's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.

Q7: What are the main in vitro applications of bafilomycin A1?

A7: Bafilomycin A1 is widely used in cell-based assays to:

  • Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
  • Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
  • Study endosomal pathways: Bafilomycin A1 helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
  • Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].

Q8: What in vivo evidence supports the potential therapeutic applications of bafilomycin A1?

A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for bafilomycin A1:

  • Cancer therapy: Bafilomycin A1 has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
  • Bone-related disorders: Studies suggest bafilomycin A1 can inhibit bone resorption and tooth eruption [].
  • Pain management: In a rat model of glaucoma, bafilomycin A1, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.